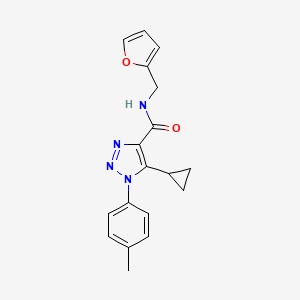

5-cyclopropyl-N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar triazole derivatives, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, typically involves a two-step process encompassing the Dimroth reaction followed by amidation. This method has been chosen for its ability to produce compounds for anticancer activity screening from a 1H-1,2,3-triazole-4-carboxamide library (Pokhodylo, Slyvka, & Pavlyuk, 2021). Another example includes the synthesis involving enole-mediated click Dimroth reaction leading to carboxylic acid and subsequent acid amidation for creating triazole-carboxamide derivatives (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Molecular Structure Analysis

The molecular structure of these compounds showcases significant orientations and interactions. For instance, the cyclopropyl ring is nearly perpendicular to the benzene ring, demonstrating a structured and ordered arrangement. In the crystal, molecules are linked by various interactions into infinite ribbons and layers, indicating a complex structural organization (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Chemical Reactions and Properties

The synthesis process often involves the Dimroth rearrangement, a key reaction in forming triazole compounds. Ruthenium-catalyzed synthesis is another method used to produce triazole derivatives, providing a protected version of triazole amino acids, which are crucial for developing biologically active compounds (Ferrini et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of triazole derivatives, including compounds similar to 5-cyclopropyl-N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in medicinal chemistry. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating biologically active compounds based on the triazole scaffold, overcoming challenges associated with the Dimroth rearrangement through ruthenium-catalyzed cycloaddition processes (Ferrini et al., 2015). Moreover, the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds illustrates the compound's utility in generating 5-phenyl-2-furylcyclopropane derivatives, underscoring the versatility of triazole derivatives in synthetic organic chemistry (Miki et al., 2004).

Antiproliferative Activity

The design, synthesis, and structural elucidation of triazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrate significant antiproliferative activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents, where the structural characteristics of these molecules, including the triazole core, contribute to their biological activity (Lu et al., 2021).

Crystal and Molecular Structures

The detailed crystal and molecular structures of triazole derivatives provide insights into their potential interactions and mechanism of action within biological systems. For example, the analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showcases the orientation and interactions of the molecule in crystal form, offering a deeper understanding of its potential medicinal applications (Pokhodylo et al., 2021).

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-4-8-14(9-5-12)22-17(13-6-7-13)16(20-21-22)18(23)19-11-15-3-2-10-24-15/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXCISCSZKNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)

![butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4542266.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4542286.png)

![N-(2-methoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4542300.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4542302.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4542304.png)

![N-isopropyl-2-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542305.png)

![3-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4542320.png)

![7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4542331.png)

![N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B4542349.png)